HJC0152 free base

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

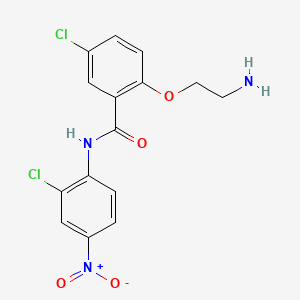

C15H13Cl2N3O4 |

|---|---|

Poids moléculaire |

370.2 g/mol |

Nom IUPAC |

2-(2-aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide |

InChI |

InChI=1S/C15H13Cl2N3O4/c16-9-1-4-14(24-6-5-18)11(7-9)15(21)19-13-3-2-10(20(22)23)8-12(13)17/h1-4,7-8H,5-6,18H2,(H,19,21) |

Clé InChI |

DIMJVBOEXNWPOG-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)OCCN |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of HJC0152 Free Base: A Review of Publicly Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

HJC0152 is a chemical compound available for research purposes. This document aims to provide a comprehensive overview of the mechanism of action of HJC0152 free base, based on currently available public data. However, a thorough search of scientific literature and public databases reveals a significant lack of detailed information regarding its specific molecular targets, signaling pathways, and comprehensive experimental validation. The information presented herein is therefore limited to what is available from chemical suppliers and any nascent research. This guide will be updated as more information becomes publicly available.

Introduction

This compound is a small molecule that has been synthesized and made available for research applications. Understanding the mechanism of action of such compounds is fundamental for their potential development as therapeutic agents or as tools for chemical biology. This involves identifying their direct molecular targets, elucidating the downstream signaling pathways they modulate, and characterizing their effects in cellular and whole-organism models.

Despite its availability from several chemical vendors, detailed scientific studies elucidating the biological activity of HJC0152 are not readily found in the public domain. This technical guide serves as a starting point, summarizing the known information and highlighting the areas where further research is critically needed.

Physicochemical Properties of this compound

A summary of the basic chemical information for this compound is presented below. This data is typically provided by chemical suppliers.

| Property | Value |

| Molecular Formula | C₂₁H₂₂N₄O₂ |

| Molecular Weight | 378.4 g/mol |

| CAS Number | 1431795-99-9 |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)C(=O)NC4CCNCC4 |

| InChI Key | InChIKey=ZJBCXJCVHAGVSE-UHFFFAOYSA-N |

Data compiled from publicly available sources from chemical suppliers.

Putative Mechanism of Action and Signaling Pathways

As of the latest update of this document, there is no peer-reviewed scientific literature available that explicitly details the mechanism of action of this compound. Without such studies, any description of its molecular targets or the signaling pathways it affects would be purely speculative.

To determine the mechanism of action, a series of experiments would be required. A general workflow for such an investigation is outlined in the diagram below.

Figure 1. A generalized experimental workflow for elucidating the mechanism of action of a novel compound like HJC0152.

Key Experiments and Methodologies

The following sections describe standard experimental protocols that would be necessary to elucidate the mechanism of action of HJC0152.

Target Identification Assays

-

Kinase Profiling: To assess whether HJC0152 acts as a kinase inhibitor, it would be screened against a panel of recombinant kinases. A typical assay would measure the ability of HJC0152 to inhibit the phosphorylation of a substrate by each kinase, often using a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based method (e.g., Z'-LYTE™).

-

Affinity Chromatography: HJC0152 could be immobilized on a solid support (e.g., sepharose beads) to create an affinity matrix. This matrix would then be incubated with cell lysate. Proteins that bind to HJC0152 would be retained on the matrix, eluted, and identified by mass spectrometry.

Target Validation and Cellular Assays

-

Surface Plasmon Resonance (SPR): To quantify the binding affinity of HJC0152 to a putative target protein, SPR could be employed. The purified target protein is immobilized on a sensor chip, and solutions of HJC0152 at various concentrations are flowed over the surface. The binding and dissociation are measured in real-time to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

-

Western Blotting for Signaling Pathway Analysis: Once a target is validated, the effect of HJC0152 on its downstream signaling pathway can be investigated. For example, if HJC0152 inhibits a kinase, cells would be treated with the compound, and lysates would be analyzed by Western blot using antibodies specific for the phosphorylated and total forms of downstream substrate proteins.

Quantitative Data

Currently, there is no publicly available quantitative data regarding the biological activity of HJC0152, such as IC₅₀, EC₅₀, or Kᵢ values. The generation of such data would be a primary objective of initial studies on this compound.

Conclusion and Future Directions

This compound is a compound with potential for research, yet its mechanism of action remains to be elucidated. The lack of public data underscores the need for foundational research to identify its molecular target(s) and characterize its biological effects. The experimental approaches outlined in this guide provide a roadmap for researchers to begin to unravel the pharmacological profile of this molecule. As new data emerges, this technical guide will be updated to reflect the evolving understanding of HJC0152's mechanism of action. Researchers are encouraged to publish their findings to contribute to the collective knowledge of this and other novel chemical entities.

HJC0152: A Novel STAT3 Inhibitor for Cancer Therapy - A Technical Guide

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in numerous cellular processes, including proliferation, survival, differentiation, and apoptosis.[1] In normal cellular function, STAT3 activation is a transient and tightly regulated process.[2] However, constitutive activation of the STAT3 signaling pathway is a common feature in a wide array of human cancers, including non-small-cell lung cancer (NSCLC), glioblastoma, gastric cancer, breast cancer, and head and neck squamous cell carcinoma (HNSCC).[3][4][5][6] This aberrant activation drives tumor progression, metastasis, and chemoresistance, making STAT3 an attractive target for cancer therapy.[2][7]

HJC0152 is a novel, orally active small-molecule inhibitor of STAT3.[3] It was developed as an O-alkylamino-tethered derivative of niclosamide, an FDA-approved antihelminthic drug, to improve aqueous solubility and pharmacokinetic profile.[4][5] HJC0152 has demonstrated potent antitumor activity in a variety of preclinical cancer models by effectively inhibiting STAT3 signaling.[3][4][8] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of HJC0152, with a focus on quantitative data and detailed experimental methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action

HJC0152 exerts its anticancer effects primarily by inhibiting the STAT3 signaling pathway. The canonical STAT3 signaling cascade is initiated by the binding of cytokines and growth factors to their cell surface receptors, leading to the activation of associated Janus kinases (JAKs).[1] JAKs then phosphorylate STAT3 at the tyrosine 705 (Tyr705) residue.[4] This phosphorylation event is crucial for the homodimerization of STAT3, its translocation into the nucleus, and subsequent binding to the promoters of target genes that regulate cell proliferation, survival, and invasion.[1][9]

HJC0152 has been shown to inhibit the phosphorylation of STAT3 at Tyr705, thereby preventing its activation.[4][8] This leads to the downregulation of STAT3 downstream target genes, such as c-Myc, Cyclin D1, Survivin, Mcl-1, MMP2, and MMP9.[5][10] The inhibition of these key proteins results in cell cycle arrest, induction of apoptosis, and suppression of tumor cell migration and invasion.[5][8] Furthermore, in some cancer types, HJC0152 has been found to modulate other signaling pathways, including the mitogen-activated protein kinases (MAPK) pathway, and to regulate microRNA expression, such as miR-21, which is involved in the VHL/β-catenin signaling axis.[5][6]

Below is a diagram illustrating the STAT3 signaling pathway and the inhibitory action of HJC0152.

Caption: STAT3 signaling pathway and the inhibitory mechanism of HJC0152.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of HJC0152 across various cancer types as reported in preclinical studies.

Table 1: In Vitro Efficacy of HJC0152

| Cell Line | Cancer Type | Assay | Endpoint | Result |

| A549 | Non-Small-Cell Lung Cancer | Proliferation | Inhibition | Dose-dependent reduction in cell proliferation.[3] |

| H460 | Non-Small-Cell Lung Cancer | Proliferation | Inhibition | Dose-dependent reduction in cell proliferation.[3] |

| U87 | Glioblastoma | Proliferation | Inhibition | Suppressed proliferation.[4] |

| U251 | Glioblastoma | Proliferation | Inhibition | Suppressed proliferation.[4] |

| LN229 | Glioblastoma | Proliferation | Inhibition | Suppressed proliferation.[4] |

| AGS | Gastric Cancer | Proliferation | IC50 | Significant inhibition of cell growth.[5] |

| MKN45 | Gastric Cancer | Proliferation | IC50 | Significant inhibition of cell growth.[5][11] |

| MDA-MB-231 | Breast Cancer | Proliferation | Inhibition | Significant inhibition at 1, 5, and 10 µM.[12] |

| SCC25 | Head and Neck Squamous Cell Carcinoma | Proliferation | IC50 | 2.18 µM[9] |

| CAL27 | Head and Neck Squamous Cell Carcinoma | Proliferation | IC50 | 1.05 µM[9] |

| A549 | Non-Small-Cell Lung Cancer | Apoptosis | Induction | Promoted apoptosis.[3] |

| H460 | Non-Small-Cell Lung Cancer | Apoptosis | Induction | Promoted apoptosis.[3] |

| U87 | Glioblastoma | Apoptosis | Induction | Induced apoptosis.[4] |

| AGS | Gastric Cancer | Apoptosis | Induction | Significant increase in apoptotic cells at 20 µM.[5] |

| MKN45 | Gastric Cancer | Apoptosis | Induction | Significant increase in apoptotic cells at 20 µM.[5] |

| MDA-MB-231 | Breast Cancer | Apoptosis | Induction | Induced cleaved caspase-3.[8] |

| SCC25 | Head and Neck Squamous Cell Carcinoma | Apoptosis | Induction | Dose-dependent increase in apoptotic cells.[6] |

| CAL27 | Head and Neck Squamous Cell Carcinoma | Apoptosis | Induction | Dose-dependent increase in apoptotic cells.[6] |

| A549 | Non-Small-Cell Lung Cancer | Migration/Invasion | Inhibition | Reduced motility.[3] |

| H460 | Non-Small-Cell Lung Cancer | Migration/Invasion | Inhibition | Reduced motility.[3] |

| U87 | Glioblastoma | Migration/Invasion | Inhibition | Suppressed migration and invasion.[4] |

| AGS | Gastric Cancer | Migration/Invasion | Inhibition | Markedly inhibited migration and invasion at 20 µM.[5] |

| MKN45 | Gastric Cancer | Migration/Invasion | Inhibition | Markedly inhibited migration and invasion at 20 µM.[5] |

| SCC25 | Head and Neck Squamous Cell Carcinoma | Migration/Invasion | Inhibition | Dose-dependent inhibition.[6] |

| CAL27 | Head and Neck Squamous Cell Carcinoma | Migration/Invasion | Inhibition | Dose-dependent inhibition.[6] |

Table 2: In Vivo Efficacy of HJC0152

| Xenograft Model | Cancer Type | Dosing | Route | Outcome |

| A549 | Non-Small-Cell Lung Cancer | Not specified | Not specified | Significantly retarded tumor growth rate.[3] |

| U87 | Glioblastoma | Not specified | Intratumoral | Potent suppressive effect on tumor growth; significantly lower tumor volume and weight.[4] |

| MKN45 | Gastric Cancer | 7.5 mg/kg | Not specified | Significantly lower tumor volumes and weight.[11][13] |

| MDA-MB-231 | Breast Cancer | 2.5 and 7.5 mg/kg | Intraperitoneal | Significantly suppressed tumor growth.[8] |

| MDA-MB-231 | Breast Cancer | 25 mg/kg | Oral | Superior anti-tumor effect compared to 75 mg/kg niclosamide.[5] |

| SCC25 | Head and Neck Squamous Cell Carcinoma | 7.5 mg/kg | Intraperitoneal | Effectively inhibits orthotopic tumor growth and invasion.[9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and characterization of HJC0152.

Cell Proliferation Assays

-

MTT Assay:

-

Seed cells in 96-well plates at a specified density.

-

After cell attachment, treat with various concentrations of HJC0152 or vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Crystal Violet Staining:

-

Seed cells in multi-well plates.

-

Treat cells with HJC0152 at different concentrations for 24 hours.[3]

-

Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10 minutes.[3]

-

Wash the cells with PBS.[3]

-

Stain the cells with 0.1% crystal violet solution for 10 minutes.[3]

-

Gently wash the cells with distilled water and allow them to air-dry.[3]

-

Quantify by dissolving the stain and measuring the absorbance or by imaging and analyzing the stained area.

-

-

Colony Formation Assay:

-

Seed a low number of cells in 6-well plates.

-

Treat with various concentrations of HJC0152.

-

Allow the cells to grow for a period of 10-14 days, with media changes as required.

-

Fix the colonies with methanol or 4% paraformaldehyde.

-

Stain the colonies with 0.1% crystal violet.

-

Count the number of colonies (typically those with >50 cells).

-

Caption: General workflow for in vitro cell proliferation assays.

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining:

-

Seed cells in 6-well plates and treat with HJC0152 for 24 hours.[5]

-

Harvest the cells, including any floating cells in the media.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[5]

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour of staining.[5]

-

-

Western Blot for Apoptosis Markers:

-

Lyse HJC0152-treated and control cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family members).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Cell Migration and Invasion Assays

-

Transwell Migration/Invasion Assay:

-

For migration assays, use Transwell inserts with an 8-µm pore size polycarbonate filter.[3] For invasion assays, coat the inserts with Matrigel.

-

Place serum-free media containing HJC0152-treated cells in the upper chamber.[3]

-

Place media containing a chemoattractant (e.g., 10% FBS) in the lower chamber.

-

Incubate for a specified period (e.g., 24 hours).

-

Remove non-migrated/invaded cells from the top of the insert with a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the bottom of the insert with crystal violet.

-

Count the stained cells under a microscope.

-

-

Wound Healing (Scratch) Assay:

-

Grow cells to a confluent monolayer in a multi-well plate.

-

Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add fresh media with or without HJC0152.

-

Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 hours).

-

Measure the width of the scratch to determine the rate of cell migration and wound closure.

-

Western Blot Analysis for STAT3 and Downstream Targets

-

Treat cells with HJC0152 at various concentrations or for different durations.

-

Prepare whole-cell lysates using appropriate lysis buffers.

-

Quantify protein concentrations.

-

Perform SDS-PAGE and transfer proteins to a membrane.

-

Probe the membrane with primary antibodies against total STAT3, phosphorylated STAT3 (Tyr705), and downstream targets (e.g., c-Myc, Cyclin D1).[5][8]

-

Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Incubate with appropriate secondary antibodies and visualize the bands using an ECL detection system.

In Vivo Xenograft Studies

-

Obtain immunocompromised mice (e.g., nude mice).

-

Subcutaneously inject a suspension of cancer cells (e.g., A549, U87, MKN45) into the flank of each mouse.[3][4]

-

Allow tumors to grow to a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer HJC0152 (e.g., 7.5 mg/kg) or vehicle control via the specified route (e.g., intraperitoneal, oral).[8][11]

-

Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki67, p-STAT3).[3]

References

- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jebms.org [jebms.org]

- 3. HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and miR-21/β-catenin Axis with HJC0152 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e-century.us [e-century.us]

- 11. dovepress.com [dovepress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

HJC0152 Free Base: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Potent STAT3 Inhibitor

Abstract

HJC0152 is a potent, orally active small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] As a derivative of niclosamide, HJC0152 was developed to improve upon the poor aqueous solubility and bioavailability of its parent compound, thereby enhancing its therapeutic potential as an anticancer agent.[2][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of HJC0152 free base. Detailed experimental protocols and a summary of its mechanism of action are included to support researchers and professionals in drug development.

Chemical Structure and Properties

This compound is the non-salt form of the compound, offering a distinct profile for formulation and experimental use.

Chemical Structure

The chemical structure of this compound is provided below.

Chemical Name: 2-(2-Aminoethoxy)-5-chloro-N-(2-chloro-4-nitrophenyl)benzamide CAS Number: 1420290-88-5[1][2] Molecular Formula: C₁₅H₁₃Cl₂N₃O₄[2] SMILES: NCCOC1=C(C=C(Cl)C=C1)C(=O)NC2=C(Cl)C=C(--INVALID-LINK--[O-])C=C2[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available for the hydrochloride salt, specific experimental values for the free base, such as melting and boiling points, are not widely published.

| Property | Value | Source |

| Molecular Weight | 370.19 g/mol | [2] |

| Appearance | Light yellow to yellow solid powder | [6] |

| Solubility | DMSO: Soluble | [7] |

| Water: Insoluble | [2] | |

| Ethanol: Insoluble | [2] | |

| Calculated XLogP3 | 3.9 | N/A |

| Hydrogen Bond Donor Count | 2 | N/A |

| Hydrogen Bond Acceptor Count | 6 | N/A |

| Rotatable Bond Count | 6 | N/A |

Biological Activity and Mechanism of Action

HJC0152 is a potent inhibitor of the STAT3 signaling pathway, which is a critical mediator of tumor cell proliferation, survival, and metastasis.

Inhibition of STAT3 Signaling

The primary mechanism of action of HJC0152 is the inhibition of STAT3 phosphorylation at the Tyr705 residue.[1] This phosphorylation event is crucial for the dimerization, nuclear translocation, and DNA binding of STAT3, which in turn activates the transcription of downstream target genes involved in oncogenesis.[1][8]

Crosstalk with MAPK Pathway

In addition to its effects on the STAT3 pathway, HJC0152 has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in gastric cancer cells.[8] Specifically, treatment with HJC0152 led to an increased phosphorylation of p38 and JNK.[8]

In Vitro and In Vivo Activity

HJC0152 has demonstrated significant anti-tumor activity in a variety of cancer cell lines and in preclinical xenograft models.

In Vitro Efficacy:

| Cell Line | Cancer Type | IC₅₀ (µM) |

| U87 | Glioblastoma | 5.396 |

| U251 | Glioblastoma | 1.821 |

| LN229 | Glioblastoma | 1.749 |

| ASPC1 | Pancreatic Cancer | 1.9 |

| MCF-10A | Breast (non-tumorigenic) | 6.73 |

| A549 | Non-small-cell lung cancer | 5.11 |

| H460 | Non-small-cell lung cancer | 5.01 |

| H1299 | Non-small-cell lung cancer | 13.21 |

In Vivo Efficacy:

In a breast cancer xenograft model using MDA-MB-231 cells, HJC0152 significantly suppressed tumor growth when administered both intraperitoneally (i.p.) and orally (p.o.).[4][9] A 25 mg/kg dose of HJC0152 showed superior anti-tumor effects compared to a 75 mg/kg dose of niclosamide, with no significant side effects observed.[5] In a gastric cancer xenograft model with MKN45 cells, a 7.5 mg/kg dose of HJC0152 also resulted in significantly lower tumor volume and weight.[10]

Experimental Protocols

The following are representative protocols for experiments involving HJC0152, compiled from published literature.

Cell Viability Assay (CCK8)

-

Seed gastric cancer cells (e.g., AGS, MKN45) in 96-well plates at a density of 4x10³ cells/well.

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of HJC0152 (e.g., 0, 5, 10, 20 µM) dissolved in DMSO (final DMSO concentration ≤ 0.1%).

-

Incubate for 24, 48, or 72 hours.

-

Add Cell Counting Kit-8 (CCK8) reagent to each well according to the manufacturer's instructions.

-

Incubate for a specified time (typically 1-4 hours).

-

Measure the absorbance at 450 nm using a microplate reader.

Western Blot Analysis

-

Culture cells (e.g., glioblastoma or gastric cancer cell lines) to 70-80% confluency.

-

Treat cells with the desired concentrations of HJC0152 for the specified duration.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and other proteins of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

In Vivo Xenograft Study

-

Obtain female nude mice (4-6 weeks old).

-

Subcutaneously inject cancer cells (e.g., 2.5 x 10⁶ MDA-MB-231 cells in 100 µL PBS) into the mammary fat pad.

-

Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³.

-

Randomize mice into treatment and control groups.

-

Prepare the HJC0152 dosing solution. For intraperitoneal injection, HJC0152 can be dissolved in a vehicle such as DMSO.[11] For oral administration, a suitable formulation should be used.

-

Administer HJC0152 or vehicle to the mice daily at the desired dosage (e.g., 7.5 mg/kg or 25 mg/kg).

-

Measure tumor volume and body weight regularly (e.g., every 2-3 days).

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

Conclusion

This compound is a promising STAT3 inhibitor with enhanced oral bioavailability and potent anti-tumor activity. Its well-defined mechanism of action, centered on the inhibition of STAT3 phosphorylation, makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. This guide provides a foundational understanding of HJC0152 for researchers, and the detailed protocols offer a starting point for its application in preclinical studies. Further investigation into its pharmacokinetic profile and long-term toxicity is warranted to fully elucidate its clinical potential.

References

- 1. HJC0152 hydrochloride | STAT | CAS 1420290-99-8 | Buy HJC0152 hydrochloride from Supplier InvivoChem [invivochem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. dovepress.com [dovepress.com]

- 6. Suppression of the Growth and Invasion of Human Head and Neck Squamous Cell Carcinomas via Regulating STAT3 Signaling and the miR-21/β-catenin Axis with HJC0152 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ChemGood [chemgood.com]

- 8. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Relative Bioavailability of Single-Dose Oral Administration of Two SHR7280 Formulations (Dry Suspension and Tablets) in Healthy Chinese Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

HJC0152: A Potent Niclosamide Derivative for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

HJC0152 is a novel, O-alkylamino-tethered derivative of the well-known anthelmintic drug niclosamide. Developed to overcome the poor aqueous solubility and bioavailability of its parent compound, HJC0152 has emerged as a promising small molecule inhibitor for cancer research. This technical guide provides a comprehensive overview of HJC0152, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its evaluation. Notably, HJC0152 exhibits potent antitumor activity by primarily targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of cancer cell proliferation, survival, and metastasis. This document is intended to serve as a valuable resource for researchers in the field of oncology and drug development.

Introduction

Niclosamide has been identified as a potent inhibitor of multiple oncogenic signaling pathways, including STAT3, Wnt/β-catenin, mTOR, and NF-κB.[1] However, its clinical translation for cancer therapy has been hampered by its low aqueous solubility and poor oral bioavailability. To address these limitations, a series of O-alkylamino-tethered niclosamide derivatives were synthesized, leading to the identification of HJC0152. This derivative demonstrates significantly improved physicochemical properties without compromising the anticancer efficacy of the parent molecule. In preclinical studies, HJC0152 has shown significant antitumor effects in various cancer models, including non-small cell lung cancer, glioblastoma, breast cancer, and head and neck squamous cell carcinoma.

Mechanism of Action

HJC0152 exerts its primary anticancer effects through the targeted inhibition of the STAT3 signaling pathway.

2.1. Inhibition of STAT3 Phosphorylation

HJC0152 selectively inhibits the phosphorylation of STAT3 at the Tyr705 residue. This phosphorylation event is a critical step for the activation of STAT3, which is often constitutively activated in a wide range of human cancers. By preventing this phosphorylation, HJC0152 effectively blocks the downstream signaling cascade.

2.2. Downstream Effects of STAT3 Inhibition

The inhibition of STAT3 activation by HJC0152 leads to a cascade of downstream cellular events that collectively contribute to its antitumor activity:

-

Induction of Apoptosis: HJC0152 treatment leads to an increase in the expression of pro-apoptotic proteins such as cleaved caspase-3 and cleaved PARP, while downregulating anti-apoptotic proteins.

-

Cell Cycle Arrest: The compound induces cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell proliferation.

-

Inhibition of Metastasis: HJC0152 has been shown to suppress the migration and invasion of cancer cells.

2.3. Modulation of Other Signaling Pathways

In addition to its primary effect on STAT3, HJC0152 has been observed to modulate other signaling pathways implicated in cancer:

-

MAPK Pathway: HJC0152 can influence the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in regulating cell proliferation, differentiation, and survival.[2]

-

VHL/β-catenin Pathway: HJC0152 has been shown to decrease VHL/β-catenin signaling activity, a pathway often dysregulated in cancer.[3]

Data Presentation

3.1. In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) of HJC0152 has been determined in various cancer cell lines, demonstrating its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | 5.11 |

| H460 | Non-Small Cell Lung Cancer | 5.01 |

| H1299 | Non-Small Cell Lung Cancer | 13.21 |

| U87 | Glioblastoma | 5.396 |

| U251 | Glioblastoma | 1.821 |

| LN229 | Glioblastoma | 1.749 |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~5.0 |

| CAL27 | Head and Neck Squamous Cell Carcinoma | 1.05 |

| SCC25 | Head and Neck Squamous Cell Carcinoma | 2.18 |

3.2. In Vivo Efficacy: Xenograft Models

HJC0152 has demonstrated significant tumor growth inhibition in various xenograft models.

| Xenograft Model | Cancer Type | Dosage and Administration | Outcome |

| MDA-MB-231 | Triple-Negative Breast Cancer | 7.5 mg/kg, intraperitoneal (i.p.) or 25 mg/kg, oral (p.o.) | Significant suppression of tumor growth, superior to niclosamide.[1] |

| A549 | Non-Small Cell Lung Cancer | Not specified | Significant inhibition of tumor growth. |

| U87 | Glioblastoma | 7.5 mg/kg, daily intratumoral injection for 4 weeks | Potent suppressive effect on tumor growth, volume, and weight.[2] |

| MKN45 | Gastric Cancer | 7.5 mg/kg, i.p. twice weekly for 21 days | Significantly lower tumor volume and weight compared to control.[1] |

3.3. Toxicity Profile

In vivo studies have indicated that HJC0152 is well-tolerated at effective doses. No significant signs of toxicity or loss of body weight have been reported in treated mice.[1][2][4]

Experimental Protocols

4.1. Synthesis of HJC0152

While a detailed, step-by-step protocol for the synthesis of HJC0152 is proprietary, the general method involves the Mitsunobu reaction. This reaction facilitates the coupling of niclosamide with an appropriate N-Boc-protected amino alcohol, followed by deprotection of the Boc group to yield the O-alkylamino-tethered derivative.

4.2. Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of HJC0152 on cancer cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of HJC0152 (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

4.3. Western Blot Analysis

This protocol is used to determine the effect of HJC0152 on the expression and phosphorylation of target proteins.

-

Cell Lysis: Treat cells with HJC0152 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% or 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, cleaved caspase-3, etc., overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4.4. In Vivo Xenograft Study

This protocol outlines a typical in vivo efficacy study of HJC0152.

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 MDA-MB-231 cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer HJC0152 (e.g., 7.5 mg/kg i.p. or 25 mg/kg p.o.) and vehicle control according to the desired schedule.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Conclusion

HJC0152 represents a significant advancement in the development of niclosamide-based anticancer agents. Its improved physicochemical properties and potent, targeted inhibition of the STAT3 signaling pathway make it a highly promising candidate for further preclinical and clinical investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of HJC0152 in a variety of cancer types.

References

- 1. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. selleckchem.com [selleckchem.com]

The STAT3 Inhibitor HJC0152: An In-Vitro Technical Guide to its Effects on the STAT3 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor implicated in a myriad of cellular processes including proliferation, survival, differentiation, and angiogenesis. Its aberrant and constitutive activation is a hallmark of numerous human cancers, making it a prime therapeutic target. HJC0152, an O-alkylamino-tethered derivative of niclosamide, has emerged as a potent, orally bioavailable small-molecule inhibitor of STAT3. This technical guide provides a comprehensive overview of the in-vitro effects of HJC0152 on the STAT3 signaling pathway, compiling key quantitative data and detailed experimental methodologies from published research.

Mechanism of Action

HJC0152 exerts its anti-tumor effects by directly targeting the STAT3 protein. The primary mechanism of action is the inhibition of STAT3 phosphorylation at the tyrosine 705 (Tyr705) residue.[1][2] This phosphorylation event is a crucial step in the activation of STAT3, as it is necessary for the dimerization of STAT3 monomers.[1][2] Once dimerized, STAT3 translocates to the nucleus to act as a transcription factor for a host of downstream target genes involved in cell proliferation, survival, and metastasis.[1][3] By preventing Tyr705 phosphorylation, HJC0152 effectively blocks STAT3 dimerization, nuclear translocation, and subsequent transcriptional activity.[1][4][5] Notably, HJC0152 has been shown to selectively inhibit STAT3 phosphorylation without significantly affecting the total STAT3 protein levels or the phosphorylation of STAT3 at serine 727 (Ser727).[1][2]

Quantitative Data: In-Vitro Efficacy

The inhibitory effect of HJC0152 on cell viability has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent anti-proliferative activity of HJC0152.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| U87 | Glioblastoma | 5.396 | [1] |

| U251 | Glioblastoma | 1.821 | [1] |

| LN229 | Glioblastoma | 1.749 | [1] |

| CAL27 | Head and Neck Squamous Cell Carcinoma | 1.05 | [5] |

| SCC25 | Head and Neck Squamous Cell Carcinoma | 2.18 | [5] |

Core Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments used to characterize the effects of HJC0152 on the STAT3 signaling pathway.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of HJC0152 on the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells (e.g., 2000-5000 cells/well) into 96-well plates and allow them to adhere overnight.[1][5]

-

Treatment: Expose cells to a range of HJC0152 concentrations (e.g., 0.01 to 100 µM) or DMSO as a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[1][5]

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[1]

Western Blotting

Western blotting is employed to detect the levels of specific proteins, such as total STAT3, phosphorylated STAT3 (p-STAT3), and downstream target proteins.

-

Cell Lysis: Treat cells with HJC0152 for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, p-STAT3 Tyr705, Cyclin D1, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]

Colony Formation Assay

This assay assesses the long-term effect of HJC0152 on the proliferative capacity and survival of single cells.

-

Cell Seeding: Seed a low density of cells (e.g., 800 cells/well) in 6-well plates.[7]

-

Treatment: Treat the cells with various concentrations of HJC0152 or DMSO.

-

Incubation: Culture the cells for an extended period (e.g., 14 days) to allow for colony formation.[7]

-

Fixation and Staining: Fix the colonies with methanol and stain with 0.1% crystal violet.

-

Quantification: Count the number of colonies and analyze their size.

Transwell Migration and Invasion Assay

These assays are used to evaluate the effect of HJC0152 on the migratory and invasive potential of cancer cells.

-

Cell Preparation: Pre-treat cells with HJC0152 or DMSO for a specified time (e.g., 8 hours).[8]

-

Chamber Seeding: Seed the pre-treated cells in the upper chamber of a Transwell insert (with or without Matrigel coating for invasion and migration assays, respectively) in a serum-free medium.

-

Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as 10% FBS.[8]

-

Incubation: Incubate for a sufficient time to allow for cell migration or invasion (e.g., 18-24 hours).

-

Staining and Visualization: Remove non-migrated cells from the top of the insert. Fix and stain the migrated/invaded cells on the bottom of the membrane with crystal violet.

-

Quantification: Count the stained cells under a microscope.

STAT3 Reporter Gene Assay

This assay measures the transcriptional activity of STAT3.

-

Transfection: Co-transfect cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.[9]

-

Treatment: Treat the transfected cells with HJC0152 or DMSO.

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.[5][9]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative STAT3 transcriptional activity.[9]

Downstream Effects of STAT3 Inhibition by HJC0152

Inhibition of the STAT3 signaling pathway by HJC0152 leads to a cascade of anti-tumor effects in vitro.

-

Suppression of Proliferation: HJC0152 treatment leads to a dose-dependent decrease in cell proliferation and colony formation ability.[1][3] This is often associated with the downregulation of STAT3 target genes that regulate the cell cycle, such as Cyclin D1.[1][3]

-

Induction of Apoptosis: HJC0152 induces apoptosis in cancer cells, as evidenced by an increase in Annexin V-positive cells and the cleavage of caspase-3 and PARP.[1][3] This is accompanied by the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and the upregulation of pro-apoptotic proteins like Bax.[1][3]

-

Inhibition of Migration and Invasion: HJC0152 significantly impairs the migratory and invasive capabilities of cancer cells.[1][3] This is linked to the downregulation of STAT3 target genes involved in epithelial-mesenchymal transition (EMT) and metastasis, such as MMP2 and MMP9.[1]

-

Cell Cycle Arrest: Treatment with HJC0152 can induce cell cycle arrest, often at the G1/S phase, which is consistent with the observed decrease in Cyclin D1 expression.[1][4]

References

- 1. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e-century.us [e-century.us]

- 3. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. biocompare.com [biocompare.com]

HJC0152 Free Base: A Technical Guide to Target Validation in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

HJC0152, a potent and orally active small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), has emerged as a promising therapeutic candidate in oncology. This technical guide provides an in-depth overview of the target validation of HJC0152 free base in various cancer cell lines. It summarizes key quantitative data on its anti-proliferative activity, details the experimental protocols for its evaluation, and illustrates the underlying molecular mechanisms and experimental workflows through signaling pathway and process diagrams. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of HJC0152 and other STAT3 inhibitors.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently constitutively activated in a wide range of human cancers, playing a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis.[1][2] Its aberrant activation is often associated with poor prognosis, making it an attractive target for cancer therapy.[1][3] HJC0152 is a novel STAT3 inhibitor with improved aqueous solubility and oral bioavailability compared to its parent compound, niclosamide. This guide details the validation of HJC0152 as a targeted anti-cancer agent.

Mechanism of Action of HJC0152

HJC0152 exerts its anti-tumor effects by directly inhibiting the STAT3 signaling pathway.[1][4] It specifically targets the phosphorylation of STAT3 at the Tyr705 residue, a critical step for its dimerization, nuclear translocation, and subsequent transcriptional activation of downstream target genes.[1] Inhibition of STAT3 phosphorylation leads to the downregulation of various oncogenic proteins, including cell cycle regulators like Cyclin D1 and anti-apoptotic proteins such as Bcl-2, Mcl-1, and Survivin.[1][5] This ultimately results in cell cycle arrest, induction of apoptosis, and suppression of cancer cell proliferation and invasion.[4][5] Furthermore, in some cancer types like head and neck squamous cell carcinoma (HNSCC), HJC0152 has been shown to modulate the miR-21/β-catenin axis, further contributing to its anti-tumor activity.[4]

Quantitative Data: Anti-proliferative Activity

The efficacy of HJC0152 has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. These values were predominantly determined using the MTT assay.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-Small-Cell Lung Cancer | 5.11 | [6] |

| H460 | Non-Small-Cell Lung Cancer | 5.01 | [6] |

| H1299 | Non-Small-Cell Lung Cancer | 13.21 | [6] |

| U87 | Glioblastoma | 5.396 | [7] |

| U251 | Glioblastoma | 1.821 | [7] |

| LN229 | Glioblastoma | 1.749 | [7] |

| CAL27 | Head and Neck Squamous Cell Carcinoma | 1.05 | [8] |

| SCC25 | Head and Neck Squamous Cell Carcinoma | 2.18 | [8] |

| MDA-MB-231 | Breast Cancer | Not explicitly stated, but used at 1, 5, and 10 µM | [9] |

| AGS | Gastric Cancer | Not explicitly stated, but effective at 20 µM | [5] |

| MKN45 | Gastric Cancer | Not explicitly stated, but effective at 20 µM | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of HJC0152 and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well.

-

Incubate the plate in the dark at room temperature for at least 2 hours to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Colony Formation Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferative capacity.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Treat the cells with various concentrations of HJC0152 or a vehicle control.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Gently wash the colonies with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 10-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with HJC0152 for the desired time.

-

Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with HJC0152 for the desired time.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as total STAT3, phosphorylated STAT3 (p-STAT3), and downstream target proteins.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-STAT3, anti-p-STAT3 (Tyr705), anti-Cyclin D1, anti-Bcl-2, anti-cleaved PARP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Treat cells with HJC0152 and lyse them to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for the validation of HJC0152's anti-cancer activity in cell lines.

Conclusion

The data and methodologies presented in this technical guide provide a robust framework for the validation of HJC0152 as a STAT3-targeting agent in cancer cell lines. The consistent anti-proliferative, pro-apoptotic, and cell cycle inhibitory effects across multiple cancer types underscore its potential as a broad-spectrum anti-cancer therapeutic. The detailed protocols provided herein will aid researchers in the continued investigation and development of HJC0152 and other novel STAT3 inhibitors.

References

- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. artscimedia.case.edu [artscimedia.case.edu]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. selleckchem.com [selleckchem.com]

HJC0152: A Technical Guide to its Mechanism as a STAT3 Phosphorylation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor whose constitutive activation is a hallmark of numerous human cancers, correlating with tumor progression, metastasis, and poor prognosis.[1][2] This has rendered STAT3 an attractive target for novel cancer therapeutics. HJC0152, an O-alkylamino-tethered derivative of niclosamide, has emerged as a potent, orally bioavailable small-molecule inhibitor of STAT3.[2][3] This document provides a comprehensive technical overview of HJC0152, detailing its mechanism of action in inhibiting STAT3 phosphorylation, summarizing key quantitative data from preclinical studies, outlining experimental protocols for its evaluation, and visualizing its role in the STAT3 signaling pathway.

Introduction: The STAT3 Signaling Pathway in Oncology

The Janus kinase (JAK)/STAT3 pathway is a critical signaling cascade that translates extracellular signals from cytokines and growth factors into transcriptional regulation of genes involved in fundamental cellular processes such as proliferation, survival, differentiation, and angiogenesis.[4][5]

Under normal physiological conditions, the activation of STAT3 is a transient and tightly regulated process.[2] However, in many malignancies, including glioblastoma, gastric cancer, non-small-cell lung cancer (NSCLC), and breast cancer, STAT3 is constitutively phosphorylated and activated.[1][4][6] This aberrant, persistent activation drives the expression of a suite of oncogenic genes, promoting cell proliferation (e.g., c-Myc, Cyclin D1), suppressing apoptosis (e.g., Bcl-2, Mcl-1, Survivin), and facilitating invasion and metastasis (e.g., MMP2, MMP9).[1][4] Consequently, inhibiting this pathway presents a promising strategy for cancer therapy.

HJC0152: A Potent STAT3 Inhibitor

HJC0152 was developed as a derivative of the FDA-approved drug niclosamide, which itself exhibits moderate STAT3 inhibitory effects but is hampered by poor aqueous solubility and limited bioavailability.[2][3] HJC0152 was specifically designed to overcome these limitations, demonstrating significantly improved water solubility (~680-fold better than niclosamide) and a more potent STAT3 suppression profile, making it a promising candidate for clinical development.[2][4]

Core Mechanism: Inhibition of STAT3 Phosphorylation

The primary mechanism of action for HJC0152 is the direct inhibition of STAT3 activation. This is achieved by preventing the phosphorylation of a critical tyrosine residue at position 705 (Tyr705) within the SH2 domain of the STAT3 protein.[4][7]

The phosphorylation of Tyr705 is the canonical step for STAT3 activation, essential for:

-

Dimerization: Phosphorylated STAT3 (p-STAT3) monomers form stable homodimers (or heterodimers with other STAT proteins).[4]

-

Nuclear Translocation: The dimerized p-STAT3 complex translocates from the cytoplasm into the nucleus.[3][8]

-

DNA Binding: In the nucleus, the p-STAT3 dimer binds to specific DNA sequences in the promoter regions of its target genes, initiating their transcription.[4]

By inhibiting Tyr705 phosphorylation, HJC0152 effectively traps STAT3 in an inactive, monomeric state in the cytoplasm, preventing the entire downstream cascade of oncogenic gene expression.[3][6] Studies have shown this inhibition to be specific, as HJC0152 does not significantly affect the phosphorylation of other signaling proteins like AKT or MAPK (Erk1/2).[3]

Caption: HJC0152 inhibits the JAK-mediated phosphorylation of STAT3 at Tyr705.

Quantitative Data Summary

The efficacy of HJC0152 has been demonstrated across various cancer types both in vitro and in vivo.

Table 1: In Vitro Efficacy of HJC0152 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration (µM) | Duration | Observed Effects | Reference |

| A549, H460 | Non-Small-Cell Lung | Western Blot | Dose-dependent | - | Inhibition of p-STAT3 (Tyr705) | [6] |

| A549, H460 | Non-Small-Cell Lung | MTT Assay | Varies | 24-72h | Reduced cell proliferation | [6] |

| AGS, MKN45 | Gastric Cancer | Western Blot | 5, 10, 20 | 4h | Dose-dependent inhibition of p-STAT3 (Y705) | [1] |

| AGS, MKN45 | Gastric Cancer | Apoptosis Assay | Varies | 24h | Induction of apoptosis | [1] |

| MDA-MB-231 | Breast Cancer | Western Blot | 1, 5, 10 | 24h | Downregulation of p-STAT3 (Tyr-705) | [8] |

| U87, U251, LN229 | Glioblastoma | Western Blot | Varies | 24h | Inhibition of p-STAT3 (Tyr705) | [4] |

| SCC25, CAL27 | Head & Neck Squamous | Western Blot | 1-2 | - | Selective inhibition of p-STAT3 (Tyr705) | [3] |

Table 2: In Vivo Antitumor Activity of HJC0152

| Cancer Type | Animal Model | Cell Line | Dosage | Administration | Key Outcomes | Reference |

| Non-Small-Cell Lung | Nude Mouse Xenograft | A549 | Not specified | Not specified | Significantly retarded tumor growth rate | [6] |

| Gastric Cancer | Nude Mouse Xenograft | MKN45 | 7.5 mg/kg | Not specified | Significantly lower tumor volume and weight | [1] |

| Breast Cancer | Nude Mouse Xenograft | MDA-MB-231 | 2.5, 7.5 mg/kg | i.p. | Significant suppression of tumor growth | [8] |

| Glioblastoma | Nude Mouse Xenograft | U87 | Not specified | Intratumoral | Potent suppression of tumor volume and weight | [4] |

| Head & Neck Squamous | Orthotopic Mouse Model | SCC25 | Not specified | i.p. | Global decrease in tumor growth and invasion | [3] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are summarized protocols for key experiments used to characterize the activity of HJC0152.

Western Blotting for p-STAT3 Inhibition

-

Cell Culture and Treatment: Seed cancer cells (e.g., A549, MKN45) in 6-well plates. Once they reach 70-80% confluency, treat with varying concentrations of HJC0152 (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 4 or 24 hours).[1]

-

Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[1]

Cell Viability (MTT) Assay

-

Cell Seeding: Seed cells into 96-well plates at a density of approximately 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of HJC0152 concentrations for various time points (e.g., 24, 48, 72 hours).[6]

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Seed cells in 6-well plates and treat with HJC0152 for 24 hours.[1]

-

Cell Harvesting: Harvest both floating and adherent cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[1]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour. The distribution of cells (viable, early apoptotic, late apoptotic, necrotic) is determined based on their fluorescence.

Caption: A typical workflow for preclinical validation of HJC0152's efficacy.

Downstream Consequences of STAT3 Inhibition

By blocking the initial phosphorylation event, HJC0152 triggers a cascade of anti-tumor effects that address multiple cancer hallmarks.

-

Inhibition of Proliferation and Cell Cycle Arrest: Downregulation of Cyclin D1 and c-Myc leads to arrested cell cycle progression, typically at the G0/G1 phase, and a halt in cell proliferation.[3][4][8]

-

Induction of Apoptosis: Suppression of anti-apoptotic proteins like Bcl-2, Mcl-1, and survivin lowers the threshold for programmed cell death, which is often observed through the activation of caspases.[1]

-

Reduced Invasion and Migration: Decreased expression of matrix metalloproteinases (MMPs) and epithelial-mesenchymal transition (EMT) markers impairs the ability of cancer cells to invade surrounding tissues and metastasize.[4]

-

Metabolic Reprogramming: HJC0152 has been shown to perturb metabolic pathways, including purine and glutathione metabolism, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis.[6]

Caption: HJC0152 inhibits p-STAT3, leading to multiple anti-tumor outcomes.

Conclusion and Future Directions

HJC0152 is a well-characterized small-molecule inhibitor that potently and specifically targets the STAT3 signaling pathway by inhibiting Tyr705 phosphorylation. Preclinical data robustly supports its anti-cancer activity across a range of malignancies through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Its favorable pharmacological properties, including oral bioavailability and improved solubility, position HJC0152 as a strong candidate for further clinical investigation.[3] Future research should focus on clinical trials to establish its safety and efficacy in patients, explore potential combination therapies, and identify predictive biomarkers to select patient populations most likely to respond to STAT3-targeted therapy.

References

- 1. HJC0152, a novel STAT3 inhibitor with promising anti-tumor effect in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tvarditherapeutics.com [tvarditherapeutics.com]

- 6. HJC0152 suppresses human non–small‐cell lung cancer by inhibiting STAT3 and modulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e-century.us [e-century.us]

- 8. selleckchem.com [selleckchem.com]

HJC0152 Free Base: A Potent STAT3 Inhibitor for Cancer Therapy

An In-depth Technical Guide on its Mechanism of Action and Impact on Downstream STAT3 Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in various cellular processes, including proliferation, survival, differentiation, and apoptosis.[1] Aberrant and persistent activation of STAT3 is a common feature in a wide range of human cancers, including gastric cancer, glioblastoma, non-small-cell lung cancer (NSCLC), and head and neck squamous cell carcinoma (HNSCC), often correlating with poor prognosis and tumor progression.[2][3] This has made STAT3 an attractive therapeutic target for cancer drug development.[1]

HJC0152 is a novel, orally active small-molecule inhibitor of STAT3.[1][4] It is an O-alkylamino-tethered derivative of niclosamide, an FDA-approved anti-helminthic drug that was also found to have STAT3 inhibitory effects.[3] HJC0152 was specifically designed to overcome the limitations of niclosamide, such as poor aqueous solubility and bioavailability, exhibiting a more potent anti-tumor effect and a better pharmacokinetic profile.[3] This guide provides a comprehensive overview of the mechanism of action of HJC0152, its impact on downstream STAT3 targets, and detailed experimental protocols for its evaluation.

Mechanism of Action: Inhibition of the STAT3 Signaling Pathway

The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their cell surface receptors, leading to the activation of upstream kinases, primarily Janus kinases (JAKs). Activated JAKs then phosphorylate STAT3 proteins on a critical tyrosine residue (Tyr705). This phosphorylation event is the hallmark of STAT3 activation, triggering the homodimerization of STAT3 monomers through reciprocal SH2 domain interactions. The STAT3 dimers then translocate from the cytoplasm to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[5]

HJC0152 exerts its anti-cancer effects by directly targeting and inhibiting this pathway. The primary mechanism of HJC0152 is the potent inhibition of STAT3 phosphorylation at the Tyr705 residue.[2][3] By preventing this initial and crucial activation step, HJC0152 effectively blocks the subsequent dimerization, nuclear translocation, and DNA-binding activity of STAT3. Notably, studies have shown that HJC0152 selectively inhibits the phosphorylation of Tyr705 without affecting the total STAT3 protein levels or the phosphorylation at the Ser727 residue.[6][3]

Impact on Downstream STAT3 Targets and Cellular Processes

By blocking STAT3 activation, HJC0152 modulates the expression of a wide array of downstream target genes involved in key cancer hallmarks. This leads to a cascade of anti-tumor effects observed both in vitro and in vivo.

1. Cell Cycle Arrest and Proliferation Inhibition: STAT3 promotes cell proliferation by upregulating genes that drive cell cycle progression, such as Cyclin D1 and c-Myc.[2] HJC0152 treatment leads to a significant downregulation of these proteins, causing cell cycle arrest, typically at the G0/G1 phase, and a potent inhibition of cancer cell growth and colony formation.[2][3]

2. Induction of Apoptosis: STAT3 activation promotes cell survival by upregulating anti-apoptotic proteins like Bcl-2, Mcl-1, and Survivin.[6][2] HJC0152 treatment downregulates these survival proteins, thereby sensitizing cancer cells to apoptosis.[2][7] This is often accompanied by an increase in pro-apoptotic markers, such as cleaved caspase-3 and cleaved poly(ADP-ribose) polymerase (c-PARP).[2][5]

3. Inhibition of Invasion and Metastasis: STAT3 plays a role in epithelial-mesenchymal transition (EMT), a process critical for tumor invasion and metastasis, by regulating genes like Vimentin, Twist1, and matrix metalloproteinases (MMPs) such as MMP2 and MMP9. HJC0152 has been shown to suppress the migration and invasion of cancer cells, which corresponds with the downregulation of these EMT-related proteins.[1][2]

4. Regulation of the miR-21/β-catenin Axis: In HNSCC, STAT3 is known to transcriptionally activate microRNA-21 (miR-21).[3] HJC0152 treatment decreases miR-21 levels, which in turn affects the VHL/β-catenin signaling pathway, further contributing to its anti-tumor effects.[3]

The table below summarizes the key downstream targets of STAT3 affected by HJC0152.

| Cellular Process | Downstream Target Gene/Protein | Effect of HJC0152 | Reference |

| Cell Proliferation | c-Myc, Cyclin D1 | Downregulation | [2] |

| Apoptosis | Survivin, Mcl-1, Bcl-2 | Downregulation | [2] |

| Cleaved Caspase-3, c-PARP | Upregulation | [2][5] | |

| Invasion & EMT | MMP2, MMP9, Vimentin, Twist1 | Downregulation | |

| MicroRNA Regulation | miR-21 | Downregulation | [3] |

Quantitative Data: In Vitro Potency of HJC0152

The inhibitory effect of HJC0152 on cell viability has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.

| Cancer Type | Cell Line | IC50 (24h treatment) | Reference |

| Glioblastoma | U87 | 5.396 µM | |

| U251 | 1.821 µM | ||

| LN229 | 1.749 µM | ||

| NSCLC | A549 | 5.11 µmol/L | [1] |

| H460 | 5.01 µmol/L | [1] | |

| H1299 | 13.21 µmol/L | [1] | |

| HNSCC | SCC25 | ~2 µmol/L | [3] |

| CAL27 | ~1 µmol/L | [3] |

Experimental Protocols

Here are detailed methodologies for key experiments used to characterize the effects of HJC0152.

1. Cell Viability Assay (MTT or CCK8) This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Protocol:

-

Seed cells (e.g., 5 x 10³ cells/well) into 96-well plates and incubate for 24 hours.[1]

-

Treat cells with various concentrations of HJC0152 (e.g., 0 to 20 µmol/L) and a vehicle control (DMSO) for desired time points (e.g., 24, 48, 72 hours).[1]

-

Add MTT (5 mg/mL) or CCK8 solution to each well and incubate for 4 hours.[1]

-

If using MTT, dissolve the resulting formazan crystals in DMSO.[1]

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT) using a microplate reader.[1]

-

Calculate cell viability relative to the control and determine IC50 values using appropriate software (e.g., GraphPad Prism).[1]

-

2. Western Blotting This technique is used to detect and quantify the expression levels of specific proteins.

-

Protocol:

-

Treat cells with HJC0152 for the specified time and concentration.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-Cyclin D1, anti-GAPDH) overnight at 4°C.[2][3]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[2]

-

3. Apoptosis Assay (Annexin V/PI Staining) This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Seed cells in 6-well plates and treat with HJC0152 for 24 hours.[2]

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[2]

-

Incubate for 15 minutes at room temperature in the dark.[2]

-

Analyze the samples by flow cytometry within 1 hour.[2]

-

4. Cell Migration and Invasion Assay (Transwell Assay) This assay assesses the migratory and invasive potential of cancer cells.

-

Protocol:

-

Use Transwell inserts with an 8-µm pore polycarbonate filter. For invasion assays, coat the filter with Matrigel.[2]

-

Pre-treat cells with HJC0152 (e.g., 20 µM) for 8 hours.[2]

-

Seed the pre-treated cells (e.g., 5 x 10⁴ cells) in serum-free medium into the upper chamber.[2]

-

Fill the lower chamber with a medium containing a chemoattractant, such as 10% FBS.[2]

-

Incubate for 18-24 hours.[2]

-

Remove non-migrated cells from the top of the filter.

-

Fix the cells that have migrated to the bottom of the filter with ethanol and stain with 0.1% crystal violet.[2][8]

-

Count the stained cells under a microscope.

-

Conclusion

HJC0152 is a promising and potent STAT3 inhibitor with significant anti-tumor activity across a variety of cancer models. Its mechanism of action is centered on the direct inhibition of STAT3 phosphorylation at Tyr705, which effectively shuts down the entire downstream signaling cascade.[6][2] This leads to desirable anti-cancer outcomes, including the inhibition of proliferation, induction of apoptosis, and suppression of invasion and metastasis.[7] With its improved oral bioavailability and favorable pharmacokinetic profile compared to its parent compound niclosamide, HJC0152 represents a strong candidate for further clinical development as a targeted therapy for STAT3-driven malignancies.[3] The data and protocols presented in this guide offer a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of HJC0152.

References